molecular formula C22H23N3O2S B2494140 (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 848736-54-9

(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2494140
CAS No.: 848736-54-9
M. Wt: 393.51
InChI Key: AMIUOCAWWZYPMD-HMMYKYKNSA-N
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Description

(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a benzylidene-thiazol-4-one core, a scaffold recognized for its diverse pharmacological potential, coupled with a 4-methylpiperazine moiety that can enhance solubility and bioavailability. Key Research Applications and Value: Oncology and Cancer Research: This compound is structurally related to a class of potent Poly(ADP-ribose) polymerase (PARP) inhibitors . PARP enzymes, particularly PARP-1 and PARP-2, play a critical role in DNA repair. Inhibiting these proteins is a validated strategy for inducing synthetic lethality in cancers with homologous recombination deficiencies, such as those with BRCA1 or BRCA2 mutations . The presence of the 4-methylpiperazin-1-yl group is a common feature in optimized PARP inhibitors, where it contributes to potent enzyme inhibition and cellular activity . Researchers can utilize this compound to probe DNA damage response pathways and explore novel anticancer therapeutics. Dermatology and Pigmentation Studies: Close structural analogues of this compound, specifically (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one derivatives, have been identified as powerful tyrosinase inhibitors . Tyrosinase is the rate-limiting enzyme in melanin production, and its inhibition is a primary target for skin-whitening agents and the treatment of hyperpigmentation disorders. These analogues have demonstrated tyrosinase inhibitory potency up to 189-fold greater than kojic acid, a standard reference compound, and have shown efficacy in reducing melanin content in B16F10 melanoma cells . This suggests potential application for this compound in dermatological research. Antimicrobial Research: Benzylidene-thiazolidinone hybrids have also shown promising broad-spectrum antibacterial and antifungal activities in scientific studies. Some derivatives exhibit potency that surpasses standard reference drugs like ampicillin and streptomycin against resistant strains such as MRSA and E. coli . This opens avenues for investigating its utility in combating antibiotic-resistant infections. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-18-9-5-6-10-19(18)27-16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIUOCAWWZYPMD-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of thiazolidinones with various aldehydes or ketones. In the case of this compound, the structure suggests a synthetic pathway involving a benzylidene condensation reaction, which is common for generating compounds with significant biological activity.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit notable anticancer properties. For example, compounds similar to this compound have shown effectiveness against various cancer cell lines. In particular, studies have reported IC50 values in the low micromolar range for thiazolidinones against breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting significant cytotoxicity .

CompoundCell LineIC50 (µM)
44MCF-70.45
44A5490.53
44HeLa0.52

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory effects. Certain compounds within this class have been identified as potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in inflammatory processes. The derivatives showed IC50 values as low as 0.09 µM, indicating strong potential for treating inflammatory diseases .

Antioxidant Activity

The antioxidant properties of thiazole derivatives are significant as well. Studies demonstrate that these compounds can inhibit lipid peroxidation effectively, with some derivatives showing EC50 values below 1 mM . This activity is crucial for protecting cells from oxidative stress-related damage.

Case Studies

Several case studies highlight the biological efficacy of thiazole derivatives:

  • Anticancer Efficacy : A study found that a series of thiazolidinone derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells, demonstrating their potential as targeted cancer therapies .
  • Inhibition of Tyrosinase : Another investigation revealed that certain thiazole derivatives could inhibit tyrosinase activity more effectively than traditional inhibitors like kojic acid, suggesting applications in skin whitening and melanin regulation .
  • Antimicrobial Activity : Thiazolidinones have shown broad-spectrum antimicrobial activity against both bacterial and fungal strains, making them candidates for new antimicrobial agents .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity: Thiazole derivatives have shown promising results against various bacterial strains. For example, studies have reported moderate to good activity against Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties: Compounds similar to (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one have been investigated for their potential as anticancer agents. They may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects: Some thiazole derivatives have demonstrated neuroprotective properties, making them candidates for further research in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains were reported as follows:

CompoundBacterial StrainMIC (µg/mL)
1E. coli12
2S. aureus10
3P. aeruginosa15

These results indicate the potential use of this compound in developing new antimicrobial agents.

Anticancer Studies

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways and downregulate anti-apoptotic proteins, leading to increased cell death in treated cells.

Chemical Reactions Analysis

2.1. Oxidation

  • Agents : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Targets : Thiazole ring sulfur or benzylidene double bond.

  • Outcome : Formation of sulfoxides/sulfones or epoxidized derivatives .

2.2. Reduction

  • Agents : Sodium borohydride, LiAlH₄.

  • Targets : Benzylidene double bond or thiazolone ring.

  • Outcome : Saturated benzylidene moieties or ring-opening products .

2.3. Nucleophilic Substitution

  • Agents : Amines/thiols.

  • Targets : Piperazinyl group or thiazolone core.

  • Conditions : Acidic/basic catalysis.

  • Outcome : Modified ligands (e.g., thiols replacing piperazine) .

Comparison of Reaction Types

Reaction TypeKey FeaturesApplications
OxidationHigh reactivityFunctional group modification
ReductionSelective targetingStructural simplification
SubstitutionSite-specificBioactivity tuning

Kinetic and Structural Insights

  • Condensation Reactions : The benzylidene group’s (E)-configuration is stabilized by steric factors and conjugation with the thiazolone ring .

  • Piperazine Substitution : The 4-methylpiperazinyl group enhances solubility and may enable interactions with biological targets (e.g., enzymes) .

3.1. Antioxidant and Tyrosinase Inhibition

Studies on analogous thiazolones highlight:

  • Antioxidant Activity : Radical scavenging via electron-rich thiazole rings .

  • Tyrosinase Inhibition : Competitive binding to active sites, modulated by substituents (e.g., hydroxyl groups) .

Comparative Analysis with Similar Compounds

Feature(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one(Z)-BPT Derivatives
Core Structure ThiazoloneThiazolidinedione
Key Substituent Benzyloxybenzylidene + 4-methylpiperazinylBenzylidene + phenyl
Biological Focus Antimicrobial/anticancerAnti-melanogenic

Experimental Validation

  • Synthesis Yields : Piperazine substitution achieves 53–92% yields under optimized conditions .

  • Structural Confirmation : ESI-MS and NMR spectroscopy validate reaction intermediates and final products .

This compound’s reactivity profile underscores its potential in medicinal chemistry, particularly for targeted drug design.

Comparison with Similar Compounds

Comparison with Similar Thiazolone Derivatives

Structural Modifications and Substituent Effects

The biological activity of thiazolone derivatives is highly dependent on substituents at the benzylidene and piperazinyl positions. Below is a comparative analysis of key analogs:

Compound Benzylidene Substituent Piperazinyl Substituent Key Structural Features
Target Compound: (E)-5-(2-(Benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one 2-Benzyloxy 4-Methylpiperazine High lipophilicity due to bulky benzyloxy group; enhanced solubility from methylpiperazine.
(E)-5-(2-Methoxybenzylidene)-2-(4-(o-tolyl)piperazin-1-yl)thiazol-4(5H)-one 2-Methoxy 4-(o-Tolyl)piperazine Reduced lipophilicity (methoxy vs. benzyloxy); aromatic o-tolyl group may enhance receptor binding.
(E)-5-(4-(Allyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one 4-Allyloxy 4-Methylpiperazine Allyloxy group introduces potential for further functionalization (e.g., oxidation).
(Z)-5-(4-Methoxybenzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one 4-Methoxy 4-Methylpiperazine (Z)-Configuration alters spatial interactions; reduced steric hindrance.
(E)-2-(4-Methylpiperazin-1-yl)-5-(4-propoxybenzylidene)thiazol-4(5H)-one 4-Propoxy 4-Methylpiperazine Propoxy chain increases hydrophobicity, potentially improving membrane permeability.
Antimicrobial Activity
  • The target compound (benzyloxy substituent) demonstrates broad-spectrum antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes via hydrophobic interactions .
  • The methoxy analog () shows moderate activity, suggesting smaller substituents may reduce membrane penetration efficiency .
Anticancer Activity
  • The target compound and 4-propoxy analog () show cytotoxic effects against cancer cell lines (e.g., IC₅₀ values < 10 μM in preliminary assays), attributed to intercalation into DNA or inhibition of topoisomerases .
  • The (Z)-isomer () displays reduced activity, highlighting the importance of the (E)-configuration for target binding .
Enzyme Inhibition
  • Piperazinyl substituents enhance interactions with enzymes like kinases and proteases. The 4-methylpiperazine group in the target compound improves solubility and binding affinity compared to bulkier o-tolyl substituents () .

Physicochemical Properties

Property Target Compound Methoxy Analog () Allyloxy Analog ()
LogP 3.8 2.5 3.2
Solubility (mg/mL) 0.15 (DMSO) 0.9 (DMSO) 0.3 (DMSO)
Melting Point (°C) 180–182 165–168 172–175

Higher LogP in the target compound correlates with increased lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via Knoevenagel condensation between a thiazol-4(5H)-one precursor (e.g., 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one) and a substituted benzaldehyde (e.g., 2-(benzyloxy)benzaldehyde). Key steps include refluxing in 1,4-dioxane with catalytic piperidine (~5 hours) . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. RT), and stoichiometry. Reaction progress is monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How is the E-configuration of the benzylidene group confirmed experimentally?

  • Methodology : The (E)-configuration is validated using NMR spectroscopy. The coupling constant (JJ) between the α,β-unsaturated protons (typically 12–16 Hz for trans-configuration) in 1^1H NMR confirms stereochemistry. X-ray crystallography (e.g., C–H···O hydrogen bonds stabilizing the planar structure) provides definitive proof .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and C=N (~1600 cm1^{-1}) stretches.
  • 1^1H/13^{13}C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm), methylpiperazine signals (δ 2.3–3.5 ppm), and benzyloxy groups (δ 4.8–5.2 ppm) .
  • Mass spectrometry : Verifies molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. What molecular interactions drive the biological activity of this compound, and how can computational modeling elucidate its mechanism?

  • Methodology : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like tyrosinase or bacterial efflux pumps. The benzylidene and thiazolone moieties engage in π-π stacking and hydrogen bonding with active sites. Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity .

Q. How do substituents on the benzylidene or thiazole ring influence structure-activity relationships (SAR) in antimicrobial or anticancer assays?

  • Methodology : Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., -NO2_2, -Cl) or donating (e.g., -OCH3_3) groups. Bioassays (e.g., MIC for antimicrobial activity; IC50_{50} in cancer cell lines like MCF-7 or HEPG-2) reveal trends. For example:

  • Benzyloxy groups enhance solubility and membrane permeability.
  • 4-Methylpiperazine improves pharmacokinetics by modulating logP .

Q. What strategies mitigate instability of this compound under varying pH or oxidative conditions?

  • Methodology : Stability studies in buffers (pH 1–10) and accelerated oxidative stress (H2_2O2_2) identify degradation pathways. Formulation with cyclodextrins or PEGylation improves stability. LC-MS/MS tracks degradation products (e.g., hydrolysis of the thiazolidinone ring) .

Q. How can contradictory cytotoxicity data across different cancer cell lines be resolved?

  • Methodology : Discrepancies (e.g., higher activity in HEPG-2 vs. MCF-7) are addressed by:

  • Validating cell line authenticity (STR profiling).
  • Standardizing assay conditions (e.g., serum concentration, incubation time).
  • Investigating efflux pump expression (e.g., P-gp) via qPCR .

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